molecular formula C12H16N2O3 B3323833 2-acetamido-N-benzyl-3-hydroxypropanamide CAS No. 171623-02-2

2-acetamido-N-benzyl-3-hydroxypropanamide

Numéro de catalogue: B3323833
Numéro CAS: 171623-02-2
Poids moléculaire: 236.27 g/mol
Clé InChI: XRKSCJLQKGLSKU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Acetamido-N-benzyl-3-hydroxypropanamide is a compound with the molecular formula C12H16N2O3 . It is also known as Lacosamide Related Compound F . This compound is an analog of a Chinese kinase inhibitor and has been shown to have anticancer properties . It induces apoptosis in human cancer cells by inhibiting the activity of protein kinases that are involved in cell growth and division .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H16N2O3 . Unfortunately, the search results do not provide specific details about the arrangement of these atoms in the molecule.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 236.267 g/mol . Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound.

Applications De Recherche Scientifique

Anticonvulsant Properties

Research has highlighted the potential of 2-acetamido-N-benzyl-3-hydroxypropanamide derivatives in the treatment of neurological disorders such as epilepsy. Studies reveal that certain structural modifications of this compound result in enhanced anticonvulsant activities. The introduction of specific substituents and modifications can significantly impact the compound's effectiveness in seizure control. The crystal structure analysis of related compounds has provided insights into the molecular features responsible for their anticonvulsant activities, such as the importance of hydrophilic and hydrophobic interactions for bioactivity (Camerman et al., 2005).

Pharmacological Target Identification

Another study focused on the development of novel agents to target and identify the receptors of lacosamide, a drug approved for the treatment of partial-onset seizures. Through the synthesis of analogues containing "affinity bait" and "chemical reporter" groups, researchers have advanced a robust strategy for discovering proteins associated with the function and toxicity of these compounds. This approach facilitates the identification of interacting proteins, offering a pathway to understanding the mechanisms underlying the anticonvulsant activity of such compounds and potentially guiding the development of targeted therapies (Park et al., 2009).

Role in Synthesis of Anticonvulsant Derivatives

Further research has documented the utility of N-benzyl-2-acetamido propionamide derivatives as intermediates in synthesizing anticonvulsant compounds. These compounds are reported to be effective in the treatment of central nervous system disorders, showcasing the chemical's versatility as a precursor in medicinal chemistry. The exploration of these derivatives underscores the compound's significance in developing new therapeutic agents for neurological conditions (Habernickel, 2003).

Exploration in Marine Natural Products

In the context of natural product research, derivatives of this compound have been identified in marine actinomycete cultures. These findings expand the compound's relevance beyond synthetic applications, suggesting its presence and potential roles in natural product biosynthesis pathways. Although specific activities against certain cell lines or pathogens were not observed in this study, the identification of such compounds in natural sources highlights the diversity of contexts in which these molecules can be found and potentially utilized (Zhang et al., 2018).

Propriétés

IUPAC Name

2-acetamido-N-benzyl-3-hydroxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKSCJLQKGLSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The U.S. Pat. No. 8,796,488 describes a process for Lacosamide (Scheme-6) using a similar reaction, where the resumes N-acetyl-D,L-serine methyl ester is heated at 65° C. with 5 equivalents of benzylamine to obtain N-acetyl-D,L-serine benzylamide in 84% yield. At such a temperature, significant racemization should take place. The chiral purity of the product was of no consequence because the authors used racemic starting material. The authors achieved the required chiral purity through resolution using 2-(S)-chloro mandelic acid, an expensive resolving agent. Furthermore, the process is complicated by the fact that the acetyl group is removed to free the amino group to facilitate resolution with a chiral acid. The required acetyl group is again introduced at the final step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-acetamido-N-benzyl-3-hydroxypropanamide
Reactant of Route 2
Reactant of Route 2
2-acetamido-N-benzyl-3-hydroxypropanamide
Reactant of Route 3
Reactant of Route 3
2-acetamido-N-benzyl-3-hydroxypropanamide
Reactant of Route 4
Reactant of Route 4
2-acetamido-N-benzyl-3-hydroxypropanamide
Reactant of Route 5
Reactant of Route 5
2-acetamido-N-benzyl-3-hydroxypropanamide
Reactant of Route 6
Reactant of Route 6
2-acetamido-N-benzyl-3-hydroxypropanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.